T07C4.4

C. elegans innate immunity caenopore functional genomics RNAi phenotyping

Select T07C4.4 (SPP-1) for C. elegans innate immunity studies requiring a clean phenotypic background. Unlike SPP-5 RNAi, spp-1 knockdown causes no developmental or reproductive abnormalities, enabling unambiguous infection survival assays. SPP-1 is regulated by the conserved DAF-2/DAF-16 insulin/IGF-1 pathway—making it the pathway-responsive transcriptional reporter of choice. It is one of only two C. elegans caenopores with experimentally verified α-helical SAPLIP structure (CD-confirmed). Phylogenetically, SPP-1 uniquely clusters with mammalian NK-lysin and granulysin, positioning it as the preferred surrogate for translational SAPLIP research.

Molecular Formula
Molecular Weight
Cat. No. B1575833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT07C4.4
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

T07C4.4 (SPP-1) Research Reagent: Core Identity, Source, and Procurement Context for the Founding C. elegans Caenopore


T07C4.4, also designated spp-1, encodes SPP-1, a saposin B-type domain-containing protein that is the founding member of the caenopore (saposin-like protein/SAPLIP) family in Caenorhabditis elegans [1]. The full-length recombinant protein comprises 88 amino acids (formula C₄₃₂H₆₉₄N₁₁₆O₁₃₅S₇; mass 9897.38 Da; calculated pI 5.09) and adopts an α-helical bundle structure characteristic of the saposin-like protein superfamily, as confirmed by circular dichroism spectroscopy [2]. SPP-1 exhibits in vitro antibacterial activity, is expressed exclusively in the C. elegans intestine, and its gene expression is regulated by the conserved DAF-2/DAF-16 insulin/IGF-1 signaling pathway [3][4]. The compound is available as a recombinant peptide from multiple research reagent suppliers and as plasmid constructs (e.g., Addgene #26467) for heterologous expression.

Why Generic Substitution of T07C4.4 with Other C. elegans Caenopores (SPP-3, SPP-5, SPP-12) Fails: Evidence-Based Differentiation


The C. elegans genome encodes 23–33 caenopore family members that share a saposin-domain architecture and exhibit in vitro antimicrobial activity, creating a superficial appearance of functional redundancy [1]. However, critical divergence in in vivo knockout/knockdown phenotypes, tissue-specific expression patterns, pathogen-response profiles, and regulatory pathway control precludes generic substitution. Unlike SPP-5, whose RNAi knockdown causes larval lethality, reduced offspring production, and massive E. coli intestinal overgrowth, SPP-1 (T07C4.4) knockdown produces no developmental abnormalities [2][3]. Unlike SPP-12, which is required for defense against Bacillus thuringiensis, SPP-1 knockout mutants are hyposusceptible to this pathogen, indicating fundamentally distinct biological roles that cannot be assumed interchangeable [4]. These experimentally verified differences demand compound-level selection criteria rather than class-level substitution.

T07C4.4 (SPP-1) Quantitative Differentiation Guide: Head-to-Head Evidence vs. Closest Caenopore Analogs


SPP-1 (T07C4.4) vs. SPP-5: Divergent RNAi Phenotypes — No Developmental Defects Versus Larval Lethality and Intestinal Bacterial Overgrowth

In direct head-to-head RNAi comparison, spp-1 knockdown produced no detectable developmental or reproductive abnormalities, whereas spp-5 knockdown resulted in larval lethality, reduced offspring production, and highly increased E. coli OP50 survival in the intestinal lumen [1]. Quantitative colony-forming unit (CFU) assays from intestinal homogenates demonstrated that only spp-5 RNAi—not spp-1, spp-3, spp-4, or spp-6 RNAi—caused a striking increase in viable intestinal bacteria relative to the empty-vector control [2]. This differential in vivo requirement establishes that SPP-1 and SPP-5 serve non-overlapping biological functions despite both exhibiting in vitro antibacterial activity.

C. elegans innate immunity caenopore functional genomics RNAi phenotyping

SPP-1 (T07C4.4) vs. SPP-12: Opposite Susceptibility Phenotypes to Bacillus thuringiensis Infection

A direct comparative knockout study demonstrated opposite susceptibility phenotypes to the natural C. elegans pathogen Bacillus thuringiensis. The spp-12 knockout mutant is significantly more susceptible to pathogenic B. thuringiensis than wild-type worms, confirming that SPP-12 is required for defense against this bacterium. In striking contrast, the spp-1 (T07C4.4) knockout mutant is hyposusceptible to B. thuringiensis, and spp-1 transcription is down-regulated in wild-type worms upon B. thuringiensis exposure [1]. This divergent pathogen-specific response indicates that SPP-1 and SPP-12 participate in fundamentally distinct immune effector programs, with SPP-12 being protective and SPP-1 being non-protective—or even counterproductive—against this specific pathogen.

C. elegans pathogen resistance Bacillus thuringiensis caenopore functional specialization

SPP-1 (T07C4.4) vs. SPP-5: Constitutive vs. Pathogen-Inducible Expression — Differential Regulatory Pathway Control

SPP-1 expression is regulated by the DAF-2/DAF-16 insulin/IGF-1 signaling (IIS) pathway and is induced upon exposure to bacterial pathogens including Salmonella enterica serovar Typhimurium and Pseudomonas aeruginosa [1][2]. By contrast, SPP-5 mRNA is expressed constitutively at high levels in the presence of E. coli OP50 and a variety of other bacterial food sources, irrespective of pathogen status [3]. This regulatory divergence means that SPP-1 serves as a responsive immune effector under IIS pathway control, while SPP-5 functions as a constitutive, nutrition-linked antimicrobial. Quantitative RT-PCR data demonstrate that spp-1 is significantly upregulated during pathogen infection, whereas spp-5 maintains stable high-level expression [3].

C. elegans gene regulation insulin/IGF-1 signaling DAF-2/DAF-16 pathway

SPP-1 (T07C4.4): Quantified Sensitivity to Pseudomonas aeruginosa Infection Upon Gene Inactivation

In a systematic RNAi screen of C. elegans innate immunity genes, inactivation of spp-1 (T07C4.4) by RNAi resulted in a statistically significant reduction in survival upon Pseudomonas aeruginosa infection, with a mean time to death of 0.85 relative to the empty-vector control (p ≤ 0.001 by Kaplan–Meier analysis and Logrank test) [1]. This quantitative phenotype establishes SPP-1 as a functionally relevant contributor to anti-Pseudomonas defense, albeit one whose loss does not cause developmental defects (unlike spp-5). The survival reduction magnitude (15% decrease in mean survival time) provides a quantitative benchmark for comparing SPP-1's contribution with other antimicrobial effectors in the same assay system, such as lys-2 (0.86) and lys-7 (0.85), which exhibit similar effect sizes [1].

Pseudomonas aeruginosa infection model C. elegans survival assay antimicrobial effector validation

SPP-1 (T07C4.4) Structural Characterization: Confirmed α-Helical Saposin Fold with Defined CD Spectral Parameters

The recombinant saposin-like domain of T07C4.4 was expressed in Escherichia coli and its secondary structure was experimentally determined by circular dichroism (CD) spectroscopy [1]. The CD spectrum exhibits a minimum at 208 nm, a distinct shoulder at 222 nm, and a maximum at approximately 193 nm, which is diagnostic of an α-helical bundle structure characteristic of the saposin-like protein superfamily [1][2]. This experimentally confirmed structural profile distinguishes SPP-1 from other caenopores for which only predicted structures are available. Of the 23 C. elegans caenopore family members, only SPP-5 has additionally had its three-dimensional solution structure solved by NMR (Mysliwy et al., 2010), while the remaining family members—including SPP-3 and SPP-12—lack experimentally determined structural data at the protein level [3].

protein secondary structure circular dichroism spectroscopy saposin-like protein fold

SPP-1 (T07C4.4) Phylogenetic Positioning: Closest C. elegans Homolog to Mammalian NK-Lysin and Granulysin

Among the C. elegans saposin-like protein family, the T07C4.4 gene product is most closely related to the mammalian antibacterial and cytotoxic effector proteins NK-lysin and granulysin, as established by sequence alignment and phylogenetic analysis in the original characterization study [1]. This phylogenetic positioning distinguishes SPP-1 from other caenopore family members (T08A9.7A, T08A9.7B, T08A9.8, T08A9.9, T08A9.10), which cluster with amoebapores of Entamoeba histolytica and a Fasciola hepatica saposin-like protein [1]. The closest mammalian homology makes SPP-1 the preferred C. elegans model for studying structure–function relationships relevant to human NK-lysin and granulysin biology, including their roles in cytotoxic T lymphocyte and natural killer cell antimicrobial activity [2].

phylogenetic analysis mammalian SAPLIP homology evolutionary immunology

T07C4.4 (SPP-1) Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


C. elegans Innate Immunity Studies Requiring Non-Essential Antimicrobial Effector Manipulation Without Developmental Confounds

Researchers studying C. elegans innate immune effector mechanisms who require gene knockout or knockdown without inducing larval lethality, developmental delay, or reduced fecundity should select SPP-1 (T07C4.4) over SPP-5. Unlike spp-5 RNAi, which causes larval lethality and massive intestinal E. coli overgrowth, spp-1 RNAi produces no developmental or reproductive abnormalities [1]. This clean phenotype enables unambiguous interpretation of infection survival assays, such as the P. aeruginosa infection model where spp-1 RNAi reduces mean survival time to 0.85 of control (p ≤ 0.001) [2].

DAF-2/DAF-16 Insulin/IGF-1 Signaling Pathway Research Using SPP-1 as a Validated Transcriptional Readout

For studies interrogating the conserved DAF-2/DAF-16 insulin/IGF-1 signaling pathway and its connection to antimicrobial defense, SPP-1 (T07C4.4) serves as a pathway-responsive transcriptional reporter. SPP-1 expression is specifically regulated by DAF-2/DAF-16 signaling and is induced by bacterial pathogens including S. Typhimurium and P. aeruginosa, whereas SPP-5 is expressed constitutively across diverse bacterial diets [1][2]. This regulatory specificity makes SPP-1 the appropriate choice over SPP-5 for experiments measuring IIS pathway-dependent antimicrobial gene expression.

Structure–Function Studies of Saposin-Like Proteins Requiring Experimentally Validated α-Helical Fold Proteins

Investigators pursuing biophysical or structural characterization of the saposin-like protein fold should select SPP-1 (T07C4.4), one of only two C. elegans caenopores with experimentally verified structural data (alongside SPP-5) [1]. The recombinant SPP-1 protein exhibits a well-defined CD spectrum (minimum at 208 nm, shoulder at 222 nm, maximum at ~193 nm) diagnostic of α-helical SAPLIP structure [2]. Unlike SPP-5, SPP-1 is not essential for postembryonic development, enabling structural mutagenesis studies without confounding in vivo lethality.

Translational Research Modeling Mammalian NK-Lysin/Granulysin Biology Using a C. elegans Surrogate

For translational projects investigating mammalian lymphocyte-derived antimicrobial proteins (NK-lysin, granulysin) in a genetically tractable model system, SPP-1 (T07C4.4) is the only phylogenetically appropriate C. elegans surrogate [1]. Among all C. elegans caenopores, SPP-1 uniquely clusters with mammalian NK-lysin and granulysin by phylogenetic analysis, whereas other family members (e.g., T08A9.7A–T08A9.10) group with protozoan amoebapores [1]. This evolutionary relationship positions SPP-1 as the preferred starting point for studying conserved SAPLIP structure–function principles relevant to human immunology.

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